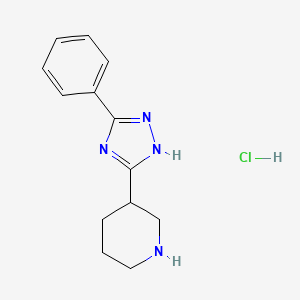

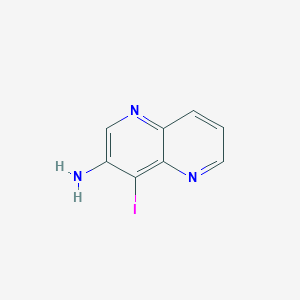

![molecular formula C10H14N2 B1393034 2,3,4,5-四氢-1H-苯并[B]氮杂菲-5-胺 CAS No. 885275-16-1](/img/structure/B1393034.png)

2,3,4,5-四氢-1H-苯并[B]氮杂菲-5-胺

描述

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine, also known as benzazepine , is a bicyclic organic compound with the chemical formula C₁₀H₁₃N . It belongs to the class of heterocyclic compounds and contains a seven-membered ring system. The compound has been studied for its potential biological activities and therapeutic applications .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine can be achieved through various methods. One notable approach involves solid-phase synthesis, which allows for the preparation of di- and trisubstituted benzazepine derivatives. For example, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized using this strategy .

科学研究应用

抑制人神经元一氧化氮合酶

2,3,4,5-四氢-1H-苯并[b]氮杂菲-5-胺衍生物作为人一氧化氮合酶抑制剂的潜力得到了探索,特别是针对神经元NOS。这些抑制剂在神经性疼痛模型中显示出治疗潜力,并通过了各种体外安全性药理学研究,表明它们在神经病学应用中的重要性 (Annedi et al., 2012).

苯并氮杂菲衍生物的合成

开发了一种固相策略,使用2,3,4,5-四氢-1H-苯并[b]氮杂菲-5-胺合成苯并氮杂菲衍生物。这种高效的方法能够创建G蛋白偶联受体靶向(GPCR靶向)支架,说明该化合物在合成用于潜在治疗应用的不同化学结构中的效用 (Boeglin et al., 2007).

合成中的新方法

一种涉及供体-受体环丙烷的新方法被用于从2-氨基苯甲腈合成四氢-4H-吡咯并[3,2-c]喹啉-4-酮和二氢-1H-苯并[b]氮杂菲。这种创新方法证明了2,3,4,5-四氢-1H-苯并[b]氮杂菲-5-胺在合成具有生物活性的氮杂环化合物的多功能性 (Porashar et al., 2022).

X射线衍射分析

该化合物的衍生物使用X射线衍射进行分析,提供了对其晶体结构的见解。这项研究有助于了解这些化合物的物理和化学性质,这对于新药的开发至关重要 (Macías et al., 2011).

对映选择性动力学拆分

2,3,4,5-四氢-1H-苯并[b]氮杂菲-5-胺用于对映选择性酰化过程中。该过程展示了其在合成手性衍生物中的实用性,这在药物研究中至关重要,其中对映异构体可能具有不同的生物活性 (Zhou et al., 2015).

作用机制

Target of Action

It is noted that similar compounds have been used in the synthesis of adamantane derivatives ascannabinoid receptor 2 agonists .

Mode of Action

If it acts similarly to the aforementioned adamantane derivatives, it may interact with cannabinoid receptors, leading to a series of intracellular events and changes .

Biochemical Pathways

If it acts as a cannabinoid receptor 2 agonist, it could potentially influence the endocannabinoid system and its associated physiological processes .

Result of Action

If it acts as a cannabinoid receptor 2 agonist, it could potentially modulate immune response, pain perception, and inflammatory processes .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCKTLUUWDOMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679992 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-16-1 | |

| Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using solid-phase synthesis for creating libraries of 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine derivatives?

A1: Solid-phase synthesis offers several benefits for library generation, as demonstrated in the development of di- and trisubstituted benzazepine derivatives. [] This approach allows for efficient purification after each reaction step, as excess reagents and byproducts are easily removed by washing the solid support. This simplifies the process and increases overall yield. Additionally, solid-phase synthesis is amenable to automation, making it suitable for generating large libraries of compounds with diverse substitutions on the 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine scaffold for high-throughput screening in drug discovery. [] You can read more about this synthesis strategy in the paper titled "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold." []

Q2: How does understanding the mechanism of a Ru-catalyzed direct asymmetric reductive amination (DARA) reaction contribute to the large-scale production of (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine?

A2: Gaining a thorough understanding of the DARA reaction mechanism is crucial for optimizing (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine production on an industrial scale. [] By investigating the impact of various reaction parameters like temperature, time, concentration, and catalyst loading on the reaction outcome, researchers can develop a robust and scalable process. [] A detailed mechanistic understanding enables the creation of a mathematical model that accurately predicts reaction behavior under different conditions. This allows for process optimization, efficient scale-up using technologies like plug flow reactors (PFRs), and ultimately the successful manufacturing of large quantities of the target compound under current Good Manufacturing Practice (cGMP) guidelines. [] Further details on this process can be found in the publication titled "Mechanistic investigation of a Ru-catalyzed direct asymmetric reductive amination reaction for a batch or continuous process scale-up: an industrial perspective". []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)